molecular formula C15H12BrN3O5 B3724435 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide

2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide

Cat. No.: B3724435
M. Wt: 394.18 g/mol
InChI Key: RYFGQFVBZDQZJV-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide, also known as BPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPNB belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the activation of certain signaling pathways that promote cell death. This compound has also been shown to inhibit the activity of certain proteins involved in angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide. One area of research is in the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another area of research is in the identification of new targets and signaling pathways that can be targeted by this compound to enhance its anti-cancer activity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Scientific Research Applications

2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicine, where this compound has been shown to exhibit significant anti-cancer activity. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O5/c16-11-1-4-13(5-2-11)24-9-15(21)18-17-8-10-7-12(19(22)23)3-6-14(10)20/h1-8,20H,9H2,(H,18,21)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFGQFVBZDQZJV-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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